Centanafadine Hydrochloride

説明

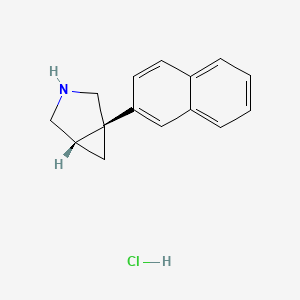

Structure

3D Structure of Parent

特性

IUPAC Name |

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVMJAJGCQUPKX-LIOBNPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923981-14-0 | |

| Record name | Centanafadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENTANAFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centanafadine Hydrochloride: A Technical Overview of its Triple Reuptake Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine hydrochloride is an investigational non-stimulant medication currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), centanafadine presents a unique pharmacological profile by modulating three key neurotransmitter systems implicated in the pathophysiology of ADHD. This technical guide provides an in-depth examination of the core mechanism of action of centanafadine, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: Triple Reuptake Inhibition

Centanafadine exerts its therapeutic effects by binding to and inhibiting the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). This inhibition leads to a decrease in the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

The affinity of centanafadine for these transporters is not uniform, exhibiting a preferential action for norepinephrine and dopamine over serotonin.[1] This nuanced activity may contribute to its efficacy in treating core ADHD symptoms with a potentially favorable side-effect profile.[1]

Signaling Pathway of Centanafadine

The following diagram illustrates the mechanism of action of centanafadine at the synaptic level.

Quantitative Data: Binding Affinity and Transporter Occupancy

The potency of centanafadine at each transporter has been quantified through in vitro and in vivo studies.

In Vitro Receptor Binding Affinity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of centanafadine for the norepinephrine, dopamine, and serotonin transporters. These values were determined using in vitro reuptake inhibition assays.[2]

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

Data sourced from Bymaster et al., 2012.[2]

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) studies in healthy male adults have been conducted to determine the in vivo occupancy of centanafadine at the monoamine transporters.

| Transporter | IC50 (ng/mL) | Maximal Observable Target Occupancy (TOmax) |

| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% |

| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% |

| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% |

Data are presented as mean ± standard error.[3]

Clinical Efficacy in ADHD

Multiple Phase 3 clinical trials have evaluated the efficacy of centanafadine in adults, adolescents, and children with ADHD. The primary outcome in these studies was the change from baseline in ADHD symptom severity, as measured by standardized rating scales.

Adult Phase 3 Trials (NCT03605680 and NCT03605836)

| Treatment Group | Mean Change from Baseline in AISRS Total Score (Day 42) | p-value vs. Placebo (Study 1) | p-value vs. Placebo (Study 2) |

| Centanafadine 200 mg/day | -12.1 | 0.019 | 0.002 |

| Centanafadine 400 mg/day | -12.5 | 0.039 | <0.001 |

| Placebo | -8.1 | - | - |

AISRS: Adult ADHD Investigator Symptom Rating Scale.[1]

Adolescent and Child Phase 3 Trials (NCT05257265 and NCT05428033)

| Population | Treatment Group | Mean Change from Baseline in ADHD-RS-5 Total Score (Week 6) | p-value vs. Placebo |

| Adolescents (13-17 years) | High-Dose Centanafadine | -18.5 | 0.0006 |

| Placebo | -14.2 | - | |

| Children (6-12 years) | High-Dose Centanafadine | -16.3 | <0.001 |

| Placebo | -10.8 | - |

ADHD-RS-5: ADHD Rating Scale, 5th Edition.[4][5]

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

The IC50 values for centanafadine were likely determined using a competitive radioligand binding assay in cells expressing the human norepinephrine, dopamine, or serotonin transporters. A generalized protocol for such an assay is as follows:

Positron Emission Tomography (PET) Imaging for Transporter Occupancy

The in vivo transporter occupancy of centanafadine was assessed using PET imaging in healthy human subjects. The general methodology for this type of study is outlined below:

Phase 3 Clinical Trial Design (Adult ADHD)

The adult Phase 3 trials for centanafadine (NCT03605680 and NCT03605836) were randomized, double-blind, placebo-controlled, parallel-group studies.[1]

Conclusion

This compound is a promising investigational agent for ADHD with a well-defined mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its preferential activity at NET and DAT, coupled with a moderate effect on SERT, provides a rational basis for its efficacy in treating the core symptoms of ADHD. The quantitative data from both preclinical and clinical studies support its continued development. The experimental methodologies outlined in this guide provide a framework for understanding the generation of the key data supporting the pharmacological profile of centanafadine.

References

- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Centanafadine Hydrochloride: A Technical Overview of a Novel Norepinephrine, Dopamine, and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine hydrochloride is an investigational non-stimulant medication currently under development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It acts as a triple reuptake inhibitor, modulating the levels of three key neurotransmitters implicated in the pathophysiology of ADHD: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[2] This technical guide provides an in-depth overview of the core pharmacological characteristics of centanafadine, including its mechanism of action, quantitative data from preclinical and clinical studies, and a summary of the experimental methodologies employed in its evaluation.

Core Mechanism of Action

Centanafadine exerts its therapeutic effects by binding to and inhibiting the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[2][3] This inhibition of reuptake leads to an increase in the extracellular concentrations of NE, DA, and 5-HT in the synaptic cleft, thereby enhancing noradrenergic, dopaminergic, and serotonergic neurotransmission. Preclinical and clinical data indicate that centanafadine has the strongest affinity for NET, followed by DAT, and to a lesser extent, SERT.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro Transporter Inhibition

| Transporter | IC50 (nM) | IC50 Ratio (relative to NET) |

| Norepinephrine Transporter (NET) | 6 | 1 |

| Dopamine Transporter (DAT) | 38 | 6 |

| Serotonin Transporter (SERT) | 83 | 14 |

Source: Bymaster et al., 2012, as cited in[3]

In Vivo Transporter Occupancy in Humans (Phase 1 Study)

| Transporter | Estimated IC50 (ng/mL) | Maximal Observable Target Occupancy (TOmax) | Estimated In Vivo Affinity Ratio (relative to NET) |

| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% | 1 |

| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% | 11.9 ± 6.0 |

| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% | 13.3 ± 7.0 |

Source: Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of centanafadine at the synaptic level.

Experimental Protocols

In Vitro Monoamine Transporter Binding and Uptake Inhibition Assays (General Methodology)

Detailed protocols for the specific preclinical evaluation of centanafadine are not publicly available. However, the following represents a general methodology for such assays based on standard practices in the field.

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of centanafadine for the norepinephrine, dopamine, and serotonin transporters.

Materials:

-

Cell lines stably expressing human NET, DAT, or SERT (e.g., HEK293 cells).[4]

-

Radioligands specific for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Krebs-HEPES buffer).[4]

-

Scintillation counter.

Binding Assay Protocol (Displacement):

-

Cell membranes expressing the transporter of interest are prepared.

-

Membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of centanafadine.

-

Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

Uptake Inhibition Assay Protocol:

-

Intact cells expressing the transporter of interest are plated in multi-well plates.

-

Cells are pre-incubated with varying concentrations of centanafadine or vehicle.

-

A radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate uptake.

-

Uptake is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated by rapid washing with ice-cold buffer.

-

The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.

-

Inhibition curves are plotted, and IC50 values are calculated.

In Vivo Microdialysis (General Methodology)

Objective: To measure the extracellular levels of norepinephrine, dopamine, and serotonin in specific brain regions of awake, freely moving animals following the administration of centanafadine.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

Protocol:

-

Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum).

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with aCSF at a slow, constant flow rate.

-

Dialysate samples are collected at regular intervals before and after the administration of centanafadine (systemically or via reverse dialysis).

-

The concentrations of NE, DA, and 5-HT in the dialysate samples are quantified using HPLC.

-

Changes in neurotransmitter levels over time are analyzed to determine the in vivo effect of centanafadine on neurotransmitter reuptake.

Clinical Trial Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the efficacy and safety of centanafadine in patients with ADHD.

Development and Logical Relationships

The development of centanafadine follows a logical progression from preclinical research to clinical evaluation.

Conclusion

This compound is a promising novel triple reuptake inhibitor with a distinct pharmacological profile, showing a preference for norepinephrine transporter inhibition. Preclinical and clinical data suggest its potential as an effective non-stimulant treatment for ADHD. Further research and the completion of ongoing clinical trials will continue to elucidate its full therapeutic potential and place in the management of this neurodevelopmental disorder.

References

- 1. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]

- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 3. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Centanafadine Hydrochloride: A Technical Guide to a Novel Triple Reuptake Inhibitor and its Potential Therapeutic Applications Beyond ADHD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centanafadine hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently under extensive investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its unique mechanism of action, which modulates three key neurotransmitter systems implicated in mood and behavioral regulation, suggests a broader therapeutic potential. This technical guide provides an in-depth analysis of the core pharmacology of centanafadine and explores its potential applications in other psychiatric disorders, including Major Depressive Disorder (MDD) and anxiety disorders. This document summarizes available clinical trial data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound is a non-stimulant drug that acts as a triple reuptake inhibitor with a specific affinity ratio for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1] Developed by Otsuka Pharmaceutical, it has shown efficacy in treating core symptoms of ADHD in adults, adolescents, and children in Phase 3 clinical trials.[2][3][4] The modulation of norepinephrine and dopamine pathways is a well-established strategy for ADHD treatment. However, the additional serotonergic activity of centanafadine opens up the possibility of addressing a wider range of symptoms, particularly those related to mood and anxiety, which are often comorbid with ADHD.[1] This guide will delve into the scientific rationale and available evidence for the therapeutic utility of centanafadine beyond its primary indication of ADHD.

Mechanism of Action: A Triple-Pronged Approach

Centanafadine's pharmacological profile is characterized by its potent inhibition of NET, followed by DAT and to a lesser extent, SERT.[1] This differential affinity results in a robust increase in synaptic concentrations of norepinephrine and dopamine, particularly in the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD. The serotonergic component, while less pronounced, is significant and distinguishes centanafadine from traditional stimulants. This triple reuptake inhibition is hypothesized to contribute to a more comprehensive management of neuropsychiatric symptoms.

Signaling Pathway

The primary mechanism of centanafadine involves the blockade of presynaptic transporters for norepinephrine, dopamine, and serotonin. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The enhanced noradrenergic and dopaminergic signaling is thought to improve attention, concentration, and executive function. The serotonergic component may contribute to the regulation of mood, anxiety, and impulsivity.

Potential Therapeutic Applications Beyond ADHD

The unique triple reuptake inhibitor profile of centanafadine provides a strong rationale for its investigation in other psychiatric disorders where monoamine dysregulation is a key pathological feature.

Major Depressive Disorder (MDD)

The serotonergic and noradrenergic systems are well-established targets for antidepressant medications. The addition of a dopaminergic component could potentially address anhedonia, a core symptom of depression that is often refractory to treatment with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

A Phase 2 clinical trial (the JUNIPER study, NCT05536414) has been completed to evaluate the efficacy and safety of centanafadine as both a monotherapy and an adjunct to an SSRI in adults with MDD.[5][6] While the results of this study have not yet been publicly disclosed, its completion marks a significant step in exploring centanafadine's antidepressant potential.

The JUNIPER study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-arm trial.[5][6]

-

Objective: To assess the efficacy, safety, and tolerability of once-daily extended-release centanafadine in adults with MDD.[5][6]

-

Population: Adult subjects aged 18-65 with a primary diagnosis of MDD.[6]

-

Intervention: Centanafadine as monotherapy or as an adjunct to escitalopram, compared to placebo.[5][6]

-

Primary Outcome Measures: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

-

Key Secondary Outcome Measures: Changes in the Sheehan Disability Scale (SDS) and the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

Anxiety Disorders

The serotonergic system plays a crucial role in anxiety regulation. Furthermore, the noradrenergic system is implicated in the "fight or flight" response, a key component of anxiety. By modulating both of these systems, centanafadine may offer a novel treatment approach for various anxiety disorders. An ongoing Phase 3 clinical trial (NCT06973577) is currently evaluating the efficacy and safety of centanafadine in adults with ADHD and comorbid anxiety (Generalized Anxiety Disorder or Social Anxiety Disorder).[7]

This is a Phase 3b, randomized, double-blind, 8-week, placebo-controlled trial.[7][8]

-

Objective: To evaluate the efficacy of centanafadine in adults with ADHD and comorbid anxiety.[7]

-

Population: Adults aged 18-65 with a diagnosis of ADHD and either Generalized Anxiety Disorder (GAD) or Social Anxiety Disorder (SAD).[7][8]

-

Inclusion Criteria: AISRS total score of ≥ 28 and a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥ 20 at baseline.[7][8]

-

Intervention: Once-daily extended-release centanafadine capsules versus placebo.[7]

-

Primary Outcome Measures: Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.

-

Key Secondary Outcome Measures: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Clinical Data in ADHD: A Foundation for Broader Applications

While efficacy data for non-ADHD indications are not yet available, the extensive clinical trial program in ADHD provides valuable insights into the safety and tolerability profile of centanafadine.

Efficacy in Adult ADHD

Two Phase 3, randomized, double-blind, placebo-controlled trials in adults with ADHD demonstrated the efficacy of centanafadine at doses of 200 mg/day and 400 mg/day.[9]

| Study | Treatment Group | N | Mean Baseline AISRS | Mean Change from Baseline at Day 42 | p-value vs. Placebo |

| Study 1 | Centanafadine 200 mg/d | 149 | 38.7 | -3.16 | 0.019 |

| Centanafadine 400 mg/d | 149 | 38.7 | -2.74 | 0.039 | |

| Placebo | 148 | 38.7 | - | - | |

| Study 2 | Centanafadine 200 mg/d | 145 | 38.7 | -4.01 | 0.002 |

| Centanafadine 400 mg/d | 143 | 38.7 | -4.47 | 0.001 | |

| Placebo | 142 | 38.7 | - | - |

Table 1: Efficacy of Centanafadine in Adults with ADHD (Change from Baseline in AISRS Total Score) [9]

Efficacy in Adolescent and Child ADHD

Phase 3 trials in adolescents (13-17 years) and children (6-12 years) with ADHD have also shown positive results.[2][3] In adolescents, a high dose of centanafadine resulted in a statistically significant improvement in the ADHD-RS-5 total score compared to placebo.[3] Similar findings were observed in children at a high dose.[3]

| Population | Treatment Group | Mean Change from Baseline in ADHD-RS-5 at Week 6 | p-value vs. Placebo |

| Adolescents | High-Dose Centanafadine | -18.5 | 0.0006 |

| Placebo | -14.2 | - | |

| Children | High-Dose Centanafadine | -16.3 | 0.0008 |

| Placebo | -10.8 | - |

Table 2: Efficacy of Centanafadine in Adolescents and Children with ADHD (Change from Baseline in ADHD-RS-5 Total Score) [2][3]

Safety and Tolerability

Across the clinical trial program, centanafadine has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in adults were decreased appetite, headache, dry mouth, and nausea.[9] In children and adolescents, the most frequent TEAEs included decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence.[2] The majority of these adverse events were mild to moderate in severity.

Future Directions and Conclusion

This compound represents a promising novel therapeutic agent with a unique triple reuptake inhibitor profile. While its efficacy in ADHD is well-documented, its potential to treat other psychiatric conditions, particularly MDD and anxiety disorders, is an exciting area of ongoing research. The serotonergic component of its mechanism provides a strong rationale for these investigations.

The completion of the JUNIPER study in MDD and the ongoing Phase 3 trial in adults with ADHD and comorbid anxiety are critical next steps in defining the broader clinical utility of centanafadine. The results of these trials are eagerly awaited by the scientific and medical communities. Should these studies yield positive results, centanafadine could become a valuable treatment option for a wider range of patients with complex psychiatric presentations. Further preclinical studies to elucidate the specific behavioral effects of centanafadine in animal models of depression and anxiety would also be beneficial to strengthen the understanding of its therapeutic potential.

References

- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 3. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]

- 4. hcplive.com [hcplive.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Trial of Centanafadine Efficacy and Safety as Monotherapy or as Adjunct to SSRI in Adults With Major Depressive Disorder, Trial ID 405-201-00062 [trials.otsuka-us.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Trial of Centanafadine Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]

- 9. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

Centanafadine Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centanafadine hydrochloride is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the pharmacodynamic effects of centanafadine on neurotransmitter levels, drawing from preclinical and clinical research. The document details the in vitro binding affinities, in vivo effects on extracellular neurotransmitter concentrations, and human brain transporter occupancy. Experimental protocols for key studies are outlined to provide a comprehensive understanding of the methodologies employed. Quantitative data are summarized in structured tables, and key mechanisms and workflows are visualized using diagrams to facilitate interpretation by researchers, scientists, and drug development professionals.

Introduction

This compound (formerly EB-1020) is a triple reuptake inhibitor that modulates the levels of three key neurotransmitters implicated in the pathophysiology of ADHD: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][2] By blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), centanafadine increases the extracellular concentrations of these monoamines in the brain.[3][4] This guide synthesizes the available data on the interaction of centanafadine with these transporters and its subsequent effects on neurotransmitter levels.

In Vitro Transporter Binding Affinity

Centanafadine's primary mechanism of action is the inhibition of monoamine transporters. In vitro studies using cloned cell lines transfected with human transporters have determined the half-maximal inhibitory concentrations (IC50) for centanafadine at NET, DAT, and SERT.[3][5]

Data Presentation: In Vitro Binding Affinities

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

| Data sourced from Bymaster et al. (2012) and other corroborating sources.[3][5][6] |

These data indicate that centanafadine has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters, with an approximate inhibitory ratio of 1:6:14 (NET:DAT:SERT).[1][3]

Experimental Protocols: In Vitro Radioligand Binding Assay

While the specific details for the centanafadine binding assays are not fully published, a general protocol for such an experiment is as follows:

-

Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human norepinephrine, dopamine, or serotonin transporter. Cell membranes are harvested through homogenization and centrifugation to create a membrane preparation containing the transporters of interest.

-

Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of centanafadine.

-

Assay Conditions: The incubation is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of centanafadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Mandatory Visualization: In Vitro Binding Assay Workflow

Caption: Workflow for determining in vitro transporter binding affinities.

Preclinical In Vivo Effects on Neurotransmitter Levels

Microdialysis studies in rats have been conducted to assess the in vivo effects of centanafadine on extracellular neurotransmitter levels in different brain regions. These studies provide direct evidence of the functional consequences of transporter inhibition.

Data Presentation: In Vivo Microdialysis in Rats

| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |

| Prefrontal Cortex | Norepinephrine | 375 |

| Prefrontal Cortex | Dopamine | 300 |

| Striatum | Dopamine | 400 |

| Data sourced from Bymaster et al. (2012).[7] |

These findings demonstrate that centanafadine significantly increases norepinephrine and dopamine levels in the prefrontal cortex, a brain region critical for executive function and attention.[7] A substantial increase in dopamine is also observed in the striatum.[7] The specific doses of centanafadine used to elicit these changes were not detailed in the available literature.

Experimental Protocols: In Vivo Microdialysis

A general protocol for in vivo microdialysis to measure neurotransmitter levels is as follows:

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.

-

Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

Sample Collection: The resulting dialysate is collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: Centanafadine is administered (e.g., intraperitoneally), and changes in neurotransmitter levels from baseline are monitored over time.

Mandatory Visualization: Centanafadine's Action at the Synapse

Caption: Centanafadine inhibits neurotransmitter reuptake at the synapse.

Human In Vivo Transporter Occupancy

A Phase 1 Positron Emission Tomography (PET) study was conducted in healthy male adults to determine the in vivo occupancy of NET, DAT, and SERT by centanafadine.[6] This study provides crucial information on target engagement at clinically relevant doses.

Data Presentation: Human Transporter Occupancy (PET Study)

| Transporter | Estimated IC50 (ng/mL) | Estimated Occupancy at 1400 ng/mL Plasma Concentration |

| NET | 132 ± 65 | 91% |

| DAT | 1580 ± 186 | 47.1% |

| SERT | 1760 ± 309 | 44.3% |

| Data sourced from Matuskey et al. (2023).[6] The 1400 ng/mL plasma concentration corresponds to the mean peak concentration following a 400 mg total daily dose of sustained-release centanafadine.[6] |

The PET study confirms that at clinically relevant doses, centanafadine achieves high occupancy of the norepinephrine transporter and moderate occupancy of the dopamine and serotonin transporters.[6]

Experimental Protocols: Phase 1 PET Study

-

Participants: Healthy adult males.

-

Dosing Regimens:

-

Cohort 1 (n=6): 400 mg/day sustained-release centanafadine for 4 days.

-

Cohort 2 (n=4): 800 mg sustained-release centanafadine in a single day.

-

-

PET Radiotracers:

-

NET: [11C]MRB ((S,S)-[11C]methylreboxetine)

-

DAT: [18F]FE-PE2I ((E)-N-(3-iodopro-2-enyl)-2β-carbo[18F]fluroethoxy-3β-(4′-methyl-phenyl)nortropane)

-

SERT: [11C]DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl) benzonitrile)

-

-

Imaging Schedule: Baseline PET scans were conducted before drug administration. Post-dose scans were performed at 2-3 hours, 4-6 hours, and 25-29 hours after the last dose.

-

Data Analysis: Transporter occupancy was calculated based on the reduction in the binding potential of the radiotracer from baseline to post-dose scans. Kinetic modeling was used to estimate the relationship between centanafadine plasma concentrations and transporter occupancy.

Mandatory Visualization: PET Study Experimental Workflow

Caption: Workflow of the Phase 1 PET study for transporter occupancy.

Conclusion

This compound demonstrates a unique profile as a serotonin-norepinephrine-dopamine reuptake inhibitor with a preferential affinity for the norepinephrine transporter. In vitro data establish its binding profile, while preclinical in vivo studies confirm its ability to increase extracellular levels of norepinephrine and dopamine in key brain regions associated with ADHD. Human PET imaging studies provide evidence of high NET occupancy and moderate DAT and SERT occupancy at clinically relevant doses. This comprehensive understanding of centanafadine's effects on neurotransmitter levels provides a strong rationale for its development as a treatment for ADHD and serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. Kinetic models for estimating occupancy from single-scan PET displacement studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]

- 5. resource.aminer.org [resource.aminer.org]

- 6. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Centanafadine Hydrochloride: Application Notes and Protocols for Research Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine hydrochloride is a novel triple reuptake inhibitor that modulates norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters.[1] Under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD), its unique pharmacological profile suggests potential for efficacy in treating core ADHD symptoms with a favorable side-effect profile.[1][2] This document provides detailed application notes and protocols for the use of this compound in research settings, summarizing key quantitative data and outlining experimental methodologies from preclinical and clinical studies.

Physicochemical Properties and Formulation

This compound is a small molecule that is orally administered. For in vitro and in vivo preclinical studies, specific solvent preparations are required to ensure solubility and stability.

Table 1: In Vitro and In Vivo Solution Preparation for this compound[4]

| Protocol | Solvent Composition | Maximum Solubility | Notes |

| In Vitro & In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.46 mM) | Yields a clear solution. Heat and/or sonication can aid dissolution if precipitation occurs. |

| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.46 mM) | Suitable for in vivo administration. |

| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.46 mM) | An alternative formulation for in vivo studies. |

It is recommended to prepare a clear stock solution using an in vitro method first and then add co-solvents for in vivo preparations. Working solutions for in vivo experiments should be freshly prepared on the day of use.[3]

Preclinical Pharmacology

Centanafadine exhibits a distinct binding affinity for monoamine transporters, with the highest potency for the norepinephrine transporter.

Table 2: In Vitro Binding Affinity of Centanafadine for Human Monoamine Transporters[1][5]

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

Experimental Protocol: Monoamine Transporter Binding Assay (General)

While the specific protocol used to derive the IC50 values for centanafadine is not publicly detailed, a general radioligand binding assay protocol for monoamine transporters is as follows:

-

Cell Culture: Utilize cell lines (e.g., HEK293) stably transfected with the human norepinephrine, dopamine, or serotonin transporter.

-

Assay Buffer: Prepare an appropriate buffer, such as Krebs-Henseleit buffer (KHB).

-

Incubation: In a multi-well plate, incubate the transporter-expressing cells with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of this compound.

-

Washing and Lysis: After incubation, wash the cells to remove unbound radioligand and then lyse the cells to release the bound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of centanafadine that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.

In Vivo Neurochemistry: Microdialysis in Rats

In vivo microdialysis studies in rats have demonstrated that centanafadine significantly increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex and dopamine in the striatum.[4]

Table 3: Peak Increase in Extracellular Neurotransmitter Levels in Rats Following Centanafadine Administration[5]

| Brain Region | Neurotransmitter | Peak Increase from Baseline |

| Prefrontal Cortex | Norepinephrine (NE) | 375% |

| Prefrontal Cortex | Dopamine (DA) | 300% |

| Striatum | Dopamine (DA) | 400% |

Experimental Protocol: In Vivo Microdialysis (General Protocol)

The following is a general protocol for in vivo microdialysis in the rat prefrontal cortex, which can be adapted for studies with centanafadine:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow for a recovery period of at least three days.[3]

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).[3]

-

Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurotransmitter Analysis: Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Clinical Research: Dosage and Administration in ADHD Trials

Centanafadine has been evaluated in numerous clinical trials for ADHD in adult, adolescent, and pediatric populations. The sustained-release (SR) tablet formulation is typically administered twice daily.

Table 4: Summary of this compound Dosage in Adult ADHD Clinical Trials[4][5][6]

| Study Phase | Formulation | Total Daily Dose (TDD) | Dosing Schedule | Titration |

| Phase 2b | Sustained-Release (SR) Tablets | 400 mg, 600 mg, 800 mg | Twice daily | Titrated to target dose over 1 week. |

| Phase 3 | Sustained-Release (SR) Tablets | 200 mg or 400 mg | Twice daily | 200 mg group: no titration. 400 mg group: initiated at 200 mg TDD for 7 days, then escalated. |

| Long-term Safety | Sustained-Release (SR) Tablets | 400 mg | Twice daily | Initiated at 200 mg TDD for 7 days, then up-titrated to 400 mg TDD. |

Table 5: Summary of this compound Dosage in Pediatric and Adolescent ADHD Clinical Trials[1][7]

| Population | Formulation | Dosing | Dosing Schedule | Notes |

| Adolescents (13-17 years) | Not specified | 164.4 mg (low dose) or 328.8 mg (high dose) | Once daily | High dose demonstrated significant efficacy. |

| Children (6-12 years) | Not specified | Weight-based low and high doses | Once daily | High dose demonstrated significant efficacy. |

Clinical Trial Protocol: Phase 3 Study in Adults with ADHD (General Outline)[4][6]

-

Screening and Washout Period: Up to 28 days to determine eligibility and wash out any prohibited medications.

-

Single-Blind Placebo Run-in: A 1-week period where all participants receive a placebo to establish baseline symptom severity and identify placebo responders.

-

Double-Blind Treatment: A 6-week period where eligible participants are randomized to receive either centanafadine SR (200 mg or 400 mg total daily dose) or a matching placebo, administered twice daily.

-

Follow-up: A 7 to 10-day follow-up period after the last dose to monitor for any adverse events.

Safety and Tolerability

Across clinical trials, centanafadine has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity.

Table 6: Common Treatment-Emergent Adverse Events in Adult ADHD Trials (Frequency > Placebo)[8]

| Adverse Event |

| Decreased appetite |

| Headache |

| Nausea |

| Dry mouth |

| Upper respiratory tract infection |

| Diarrhea |

Conclusion

This compound is a promising investigational drug for ADHD with a well-defined mechanism of action and a growing body of clinical data supporting its efficacy and safety. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with this compound in both preclinical and clinical settings. Further research may continue to elucidate its full therapeutic potential.

References

- 1. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Investigating Centanafadine Hydrochloride in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for exploring the therapeutic potential of centanafadine hydrochloride in combination with other pharmacological agents. Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric conditions. Its unique triple reuptake inhibition profile suggests potential for synergistic or additive effects when combined with other compounds, and may offer a favorable safety profile in comparison to other ADHD treatments.

Rationale for Combination Therapy

The primary motivations for exploring centanafadine in combination therapy include:

-

Addressing Comorbidities: ADHD frequently co-occurs with other conditions such as anxiety and depression. Centanafadine's serotonergic activity may help address these mood-related symptoms, and its use as an adjunct to selective serotonin reuptake inhibitors (SSRIs) is under investigation.

-

Enhancing Efficacy: For patients who experience a partial response to either centanafadine or another ADHD medication, a combination approach may provide a more robust improvement in symptoms.

-

Improving Tolerability: Non-stimulants like centanafadine may be prescribed alongside stimulants to mitigate side effects that the latter does not alleviate. Matching-adjusted indirect comparisons have suggested that centanafadine has a favorable safety profile compared to some stimulants and other non-stimulants, with a lower risk of certain adverse events.

Data Presentation: Monotherapy and Comparative Efficacy

While clinical data on centanafadine in direct combination with other drugs is still emerging, extensive data from monotherapy trials provide a baseline for designing and interpreting combination studies.

Table 1: Summary of Centanafadine Efficacy in Adult ADHD (Phase 3 Trials)

| Study | Treatment Group | N | Baseline AISRS Total Score (Mean) | Change from Baseline at Day 42 (LS Mean) | P-value vs. Placebo |

| Study 1 | Centanafadine 200 mg/d | 149 | 38.7 (SD 6.8) | -3.16 | 0.019 |

| Centanafadine 400 mg/d | 149 | 38.7 (SD 6.8) | -2.74 | 0.039 | |

| Placebo | 148 | 38.7 (SD 6.8) | - | - | |

| Study 2 | Centanafadine 200 mg/d | 145 | 38.7 (SD 6.8) | -4.01 | 0.002 |

| Centanafadine 400 mg/d | 143 | 38.7 (SD 6.8) | -4.47 | 0.001 | |

| Placebo | 142 | 38.7 (SD 6.8) | - | - | |

| Data synthesized from two Phase 3, randomized, double-blind, multicenter, placebo-controlled trials. | |||||

| AISRS: Adult ADHD Investigator Symptom Rating Scale; LS: Least Squares; SD: Standard Deviation. |

Table 2: Summary of Centanafadine Efficacy in Pediatric and Adolescent ADHD (Phase 3 Trials)

| Population | Treatment Group | Change from Baseline in ADHD-RS-5 Total Score (LS Mean) | P-value vs. Placebo |

| Adolescents (13-17 years) | Centanafadine 328.8 mg | -18.50 | 0.0006 |

| Centanafadine 164.4 mg | - | Not Significant | |

| Placebo | -14.15 | - | |

| Children (6-12 years) | Centanafadine High Dose | Statistically Significant Improvement | 0.0008 |

| Centanafadine Low Dose | - | Not Significant | |

| Data synthesized from two Phase 3, randomized, double-blind, placebo-controlled trials. | |||

| ADHD-RS-5: ADHD Rating Scale, 5th Edition. |

Signaling Pathways and Experimental Workflows

Centanafadine's Mechanism of Action

Centanafadine acts by blocking the reuptake of three key neurotransmitters involved in mood and behavior: norepinephrine, dopamine, and serotonin. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Application Notes and Protocols for the Development of a Centanafadine Hydrochloride Sustained-Release Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] Its mechanism of action involves inhibiting the reuptake of these three key neurotransmitters, with the highest affinity for the norepinephrine transporter.[3][4][5] To optimize its therapeutic effect and improve patient compliance, a sustained-release (SR) formulation of centanafadine hydrochloride has been developed. This document provides detailed application notes and protocols for the development of a multiparticulate-based sustained-release dosage form of this compound, drawing from publicly available patent information and established pharmaceutical manufacturing principles.

The clinical development of centanafadine SR has shown promising results in Phase 2 and 3 trials, demonstrating efficacy in reducing ADHD symptoms with a favorable safety profile at doses up to 400 mg/day.[3][4][6][7] The pharmacokinetic profile of the SR formulation indicates that peak plasma concentrations are reached within 1-3 hours, with an elimination half-life of approximately 4 hours.[8]

This document outlines a representative formulation strategy based on a multiparticulate system, which allows for a combination of immediate and sustained-release profiles to achieve the desired therapeutic effect.

I. Formulation Strategy: Multiparticulate System

A multiparticulate system, as described in patent US11564885B2, offers a flexible approach to achieving a sustained-release profile for this compound. This strategy involves the preparation of beads with different release characteristics, which are then encapsulated. The proposed formulation consists of a combination of:

-

Immediate-Release (IR) Beads: To provide a rapid onset of therapeutic action.

-

Sustained-Release (SR) Beads: To maintain therapeutic drug concentrations over an extended period.

This combination allows for a tailored drug release profile, aiming for a quick onset followed by a prolonged duration of action, which is ideal for a twice-daily dosing regimen as seen in clinical trials.

Table 1: Proposed Composition of this compound Multiparticulate Formulation

| Component | Function | Immediate-Release (IR) Beads | Sustained-Release (SR) Beads |

| Core | |||

| This compound | Active Pharmaceutical Ingredient (API) | 50-80% | 50-80% |

| Microcrystalline Cellulose | Filler/Binder | 20-50% | 20-50% |

| Seal Coat | |||

| Opadry® (or equivalent HPMC-based coating) | Protective layer | 2-5% | 2-5% |

| Sustained-Release Coat | |||

| Ethylcellulose | Rate-controlling polymer | - | 10-20% |

| Dibutyl Sebacate | Plasticizer | - | 1-3% |

Note: Percentages are based on the total weight of the respective bead type. The final dosage form would be a capsule containing a specific ratio of IR to SR beads to achieve the desired overall release profile.

II. Experimental Protocols

A. Pre-formulation Studies

1. Drug-Excipient Compatibility Studies:

-

Objective: To assess the physical and chemical compatibility of this compound with selected excipients.

-

Methodology:

-

Prepare binary mixtures of this compound with each excipient (e.g., microcrystalline cellulose, ethylcellulose, dibutyl sebacate) in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

-

Analyze the samples at initial, 2-week, and 4-week time points using High-Performance Liquid Chromatography (HPLC) for the appearance of degradation products and Differential Scanning Calorimetry (DSC) for any changes in thermal behavior.

-

A physical observation for any change in color or appearance should also be recorded.

-

B. Formulation Development Workflow

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Centanafadine - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. dovepress.com [dovepress.com]

- 5. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. US11564885B2 - Centanafadine pharmaceutical formulations, and methods of making and using same - Google Patents [patents.google.com]

Evaluating the Abuse Potential of Centanafadine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As with any centrally acting compound, a thorough evaluation of its abuse potential is a critical component of the drug development process and a key consideration for regulatory agencies. This document provides detailed application notes and protocols for the comprehensive assessment of the abuse potential of centanafadine hydrochloride, drawing from preclinical and clinical research findings.

Centanafadine's mechanism of action, involving the inhibition of norepinephrine, dopamine, and serotonin reuptake, necessitates a multifaceted approach to abuse liability testing.[1] Its distinct pharmacological profile, with a higher affinity for the norepinephrine transporter followed by the dopamine and serotonin transporters, suggests a potentially different abuse liability profile compared to traditional stimulants.[2][3]

This document outlines the standard methodologies for in vitro, preclinical, and clinical studies designed to elucidate the abuse potential of centanafadine, providing researchers with a framework for conducting these essential evaluations.

In Vitro Receptor Binding Studies

Application Note: The initial step in assessing the abuse potential of a compound like centanafadine is to determine its binding affinity for and functional activity at key central nervous system targets associated with drug abuse. For centanafadine, this primarily involves evaluating its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A higher affinity for DAT is often correlated with stimulant-like abuse potential.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the in vitro binding affinity (IC50 or Ki) of this compound for human DAT, NET, and SERT.

-

Materials:

-

Cloned human transporters (hDAT, hNET, hSERT) expressed in a stable cell line (e.g., HEK293 cells).

-

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

This compound dissolved in an appropriate vehicle.

-

Incubation buffer, filtration apparatus, and scintillation counter.

-

-

Procedure:

-

Prepare cell membranes expressing the transporter of interest.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of centanafadine.

-

Allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of centanafadine.

-

Generate a concentration-response curve by plotting the percentage of inhibition of radioligand binding against the logarithm of the centanafadine concentration.

-

Determine the IC50 value (the concentration of centanafadine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

-

If applicable, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Data Presentation:

| Transporter | Radioligand | Centanafadine IC50 (nM) | Reference |

| Human Norepinephrine Transporter (hNET) | [³H]nisoxetine | 6 | [3][4] |

| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 38 | [3][4] |

| Human Serotonin Transporter (hSERT) | [³H]citalopram | 83 | [3][4] |

Diagram of Centanafadine's Mechanism of Action:

Preclinical Abuse Potential Assessment

Application Note: Preclinical behavioral pharmacology studies in animals are essential for predicting the abuse liability of a new drug in humans. The two most common and predictive models for stimulant-like drugs are drug discrimination and intravenous self-administration.

Drug Discrimination Studies

Application Note: Drug discrimination paradigms assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine) and to differentiate it from a vehicle. A test drug that "substitutes" for the training drug is predicted to have similar subjective effects and, therefore, a similar abuse potential. Studies have shown that centanafadine fully substitutes for the discriminative stimulus effects of cocaine in rats and rhesus monkeys.[5]

Experimental Protocol: Cocaine Discrimination in Rats

-

Objective: To determine if centanafadine produces cocaine-like discriminative stimulus effects in rats.

-

Animals: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training Procedure:

-

Rats are first trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

-

Once responding is stable, discrimination training begins. Before each daily session, rats are administered either cocaine (e.g., 10 mg/kg, i.p.) or saline.

-

Following cocaine administration, responses on one lever (the "drug" lever) are reinforced with food. Following saline administration, responses on the other lever (the "vehicle" lever) are reinforced.

-

Training continues until rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responses for 10 consecutive days).

-

-

Testing Procedure:

-

Once the discrimination is acquired, test sessions are conducted.

-

Various doses of centanafadine (and the training drug, cocaine, as a positive control) are administered before the session.

-

During test sessions, responses on either lever are recorded but not reinforced to avoid influencing the choice.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis:

-

Full substitution is defined as ≥80% of responses on the drug-appropriate lever.

-

Partial substitution is defined as 20-79% of responses on the drug-appropriate lever.

-

No substitution is defined as <20% of responses on the drug-appropriate lever.

-

A dose-response curve for centanafadine's substitution for cocaine is generated.

-

Data Presentation:

| Species | Training Drug | Centanafadine Doses | Outcome | Reference |

| Rats | Cocaine | Not specified | Full substitution | [5] |

| Rhesus Monkeys | Cocaine | Not specified | Full substitution | [5] |

Diagram of Drug Discrimination Workflow:

Self-Administration Studies

Experimental Protocol: Intravenous Self-Administration in Rats

-

Objective: To determine if centanafadine has reinforcing effects in rats.

-

Animals: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a swivel system to allow for free movement of the animal.

-

Procedure:

-

Rats are trained to press one of two levers (the "active" lever) to receive an intravenous infusion of a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), on an FR schedule. The other lever ("inactive") has no programmed consequences.

-

Once responding for the training drug is stable, substitution sessions begin.

-

Different doses of centanafadine (or saline as a negative control) are made available for self-administration.

-

The number of infusions earned per session is recorded.

-

-

Data Analysis:

-

A drug is considered to have reinforcing effects if it maintains a significantly higher number of infusions compared to saline.

-

A dose-response curve is generated to determine the range of doses over which the drug is reinforcing.

-

Human Abuse Potential (HAP) Assessment

Application Note: The Human Abuse Potential (HAP) or Human Abuse Liability (HAL) study is a critical clinical trial designed to assess the subjective effects, "liking," and potential for abuse of a new drug in a population of experienced recreational drug users. A HAP study was conducted for centanafadine (NCT02144415).[6]

Experimental Protocol: Human Abuse Potential Study

-

Objective: To evaluate the abuse potential of single oral doses of centanafadine immediate-release (IR) compared to placebo and active comparators (d-amphetamine and lisdexamfetamine) in experienced recreational stimulant users.

-

Study Design: A randomized, double-blind, placebo- and active-controlled, five-arm crossover study.

-

Participants: Healthy adult male and female recreational stimulant users who can distinguish the effects of a known stimulant from placebo.

-

Treatments:

-

Centanafadine IR (400 mg and 800 mg)

-

d-amphetamine (e.g., 40 mg)

-

Lisdexamfetamine (e.g., 100 mg)

-

Placebo

-

-

Procedure:

-

Each participant receives each of the five treatments in a randomized order, with a sufficient washout period between each treatment.

-

Subjective effects are assessed at multiple time points post-dose using validated questionnaires, including Visual Analog Scales (VAS) for "Drug Liking," "Overall Drug Liking," "Good Effects," "Bad Effects," and "Take Drug Again."

-

-

Primary Endpoint: The primary endpoint is typically the peak effect (Emax) on the "Drug Liking" VAS.

-

Data Analysis:

-

The Emax for "Drug Liking" for each dose of centanafadine is compared to placebo and the active comparators using appropriate statistical methods (e.g., mixed-effects models).

-

Secondary endpoints are also analyzed to provide a comprehensive profile of the drug's subjective effects.

-

Data Presentation:

| Treatment | Primary Outcome Measure | Key Findings | Reference |

| Centanafadine IR (400 mg, 800 mg) | "Drug Liking" VAS | At high doses, produced aversive effects (nausea, vomiting, dysphoria) that preceded any "liking" effects. "Liking" was approximately two-thirds that of amphetamines but with a delayed onset. | [7] |

| d-amphetamine | "Drug Liking" VAS | Produced immediate positive subjective effects. | [7] |

| Lisdexamfetamine | "Drug Liking" VAS | Produced positive subjective effects. | [7] |

| Placebo | "Drug Liking" VAS | Minimal subjective effects. | [7] |

Diagram of Human Abuse Potential Study Design:

Summary and Conclusions

The evaluation of this compound's abuse potential involves a tiered approach, beginning with its in vitro receptor binding profile, followed by preclinical behavioral studies, and culminating in a definitive human abuse potential study.

-

In Vitro: Centanafadine demonstrates a triple monoamine reuptake inhibitor profile with a preferential affinity for NET, followed by DAT and SERT.

-

Preclinical: In drug discrimination studies, centanafadine fully substitutes for cocaine, suggesting it produces similar subjective effects to a known stimulant. While specific self-administration data is not publicly available, its dopaminergic activity suggests it would likely be reinforcing.

-

Clinical: The human abuse potential study revealed a unique profile for centanafadine. At supratherapeutic doses, it produced aversive effects that preceded and potentially limited its rewarding effects. While some "liking" was observed, it was delayed and of a lesser magnitude compared to traditional stimulants.

References

- 1. Centanafadine - Wikipedia [en.wikipedia.org]

- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 3. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine Centanafadine Hydrochloride's Transporter Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is a novel investigational non-stimulant medication that acts as a triple reuptake inhibitor for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1][2] Its primary mechanism of action involves blocking these transporters, thereby increasing the extracellular concentrations of their respective neurotransmitters. Understanding the affinity and potency of centanafadine at each of these transporters is crucial for elucidating its pharmacological profile and therapeutic potential in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3]

These application notes provide detailed protocols for utilizing cell-based assays to determine the transporter affinity of centanafadine hydrochloride. The described methods are foundational for researchers in pharmacology and drug development engaged in the characterization of monoamine reuptake inhibitors.

Data Presentation: Transporter Affinity of Centanafadine

The following table summarizes the in vitro inhibitory activity of centanafadine at the human norepinephrine, dopamine, and serotonin transporters.

| Transporter | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | IC50 | 6 | [2][3][4][5] |

| Dopamine Transporter (DAT) | IC50 | 38 | [2][3][4][5] |

| Serotonin Transporter (SERT) | IC50 | 83 | [2][3][4][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of monoamine reuptake inhibition by centanafadine and the general workflow for the cell-based transporter affinity assays.

References

- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]

- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Centanafadine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Visualizing Centanafadine Hydrochloride's Brain Uptake: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of imaging techniques used to visualize the brain uptake and transporter occupancy of centanafadine hydrochloride, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor. The primary focus is on Positron Emission Tomography (PET) imaging, a powerful in vivo technique for quantitative assessment of drug-target engagement in the central nervous system.

Introduction

Centanafadine is an investigational non-stimulant medication being developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4] Its mechanism of action involves inhibiting the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT), with the highest affinity for NET.[1][5] Visualizing and quantifying the engagement of centanafadine with these transporters in the brain is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in humans.[5] PET imaging has been instrumental in achieving this by measuring the occupancy of these transporters by centanafadine.[5][6][7]

Key Imaging Technique: Positron Emission Tomography (PET)

PET is a functional imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure physiological processes in the body. In the context of centanafadine, specific radiotracers that bind to NET, DAT, and SERT are used to determine the degree to which the drug occupies these transporters after administration.[5]

Experimental Workflow for Centanafadine Brain Occupancy PET Studies

The following diagram outlines a typical experimental workflow for a PET study investigating centanafadine's brain transporter occupancy.

Detailed Experimental Protocols

The following protocols are based on a phase 1, adaptive-design PET study conducted in healthy male adults to investigate the occupancy of NET, DAT, and SERT by centanafadine.[5]

Subject Preparation and Baseline Imaging

-

Subject Population: Healthy adult males.[5]

-

Inclusion/Exclusion Criteria: Standard criteria for neuroimaging studies, ensuring subjects are free of neurological or psychiatric disorders and have no contraindications for PET or MRI.

-

Magnetic Resonance Imaging (MRI): A baseline MRI scan of the brain is acquired for each subject to provide anatomical reference for the PET data analysis.[5]

-

Baseline PET Scans: Prior to centanafadine administration, subjects undergo up to two baseline PET scans with different radiotracers to determine baseline transporter density.[5]

Centanafadine Dosing Regimen

-

Dosage: Subjects receive sustained-release centanafadine tablets. An example dosing regimen is 400 mg/day for 4 days.[5]

PET Radiotracers

The selection of appropriate radiotracers is critical for accurately measuring the occupancy of each transporter.

| Transporter | Radiotracer |

| NET | [¹¹C]MRB |

| DAT | [¹⁸F]FE-PE2I |

| SERT | [¹¹C]DASB |

Table 1: Radiotracers for Centanafadine PET Imaging.[5]

Post-Dosing PET Imaging

-

Timing: Following the final dose of centanafadine, subjects undergo a series of up to three PET scans at different time points to capture the time course of transporter occupancy.[5] Example time points include:

-

2–3 hours post-dose

-

4–6 hours post-dose

-

25–29 hours post-dose

-

-

Ligand Administration: Each PET scan involves the injection of a specific radiotracer. The injected radioactivity is carefully controlled, for example, approximately 555 MBq per injection of [¹¹C]MRB and [¹¹C]DASB, and 222 MBq per injection of [¹⁸F]FE-PE2I.[5]

Plasma Sampling and Analysis

-

Blood Draws: Venous blood samples are collected before, during, and after each post-dose PET scan to measure the plasma concentration of centanafadine.[5]

-

Bioanalysis: Plasma samples are analyzed using a validated analytical method to determine centanafadine concentrations.

Image Analysis and Occupancy Calculation

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI scans for brain regions known to have high densities of the target transporters.[5]

-

NET: Locus coeruleus, thalamus, and cerebellum.

-

DAT: Caudate, putamen, and ventral striatum.

-

SERT: Amygdala, caudate, putamen, thalamus, hippocampus, and various cortical regions.[5]

-

-

Time-Activity Curves (TACs): TACs are generated for each ROI to show the uptake and washout of the radiotracer over time.[5]

-

Transporter Occupancy (TO) Calculation: Transporter occupancy is calculated by comparing the binding potential (BPND) of the radiotracer at baseline and after centanafadine administration using the following formula:

-

TO (%) = 100 * (BPND_baseline - BPND_postdose) / BPND_baseline

-

Quantitative Data Summary

The following tables summarize the quantitative findings from a key PET study on centanafadine.

| Centanafadine Plasma Concentration (ng/mL) | NET Occupancy (%) | DAT Occupancy (%) | SERT Occupancy (%) |

| 221–2580 | 40–68 | 22–58 | 12–59 |

Table 2: Transporter Occupancy Ranges at Post-Dose Scan 1.[5]

| Parameter | NET | DAT | SERT |

| IC₅₀ (ng/mL) | 358 ± 73 | 1580 ± 186 | 1760 ± 309 |

| In Vivo Affinity Ratio | - | NET/DAT: 11.9 ± 6.0 | NET/SERT: 13.3 ± 7.0 |

Table 3: Estimated IC₅₀ and In Vivo Affinity Ratios for Centanafadine.[5]

Signaling Pathway of Centanafadine